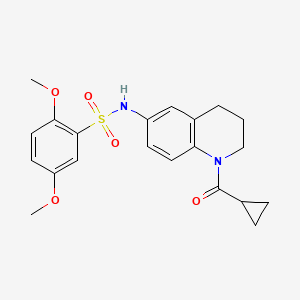

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide

Description

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic small molecule characterized by a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group at position 1 and a 2,5-dimethoxybenzenesulfonamide moiety at position 4. Its crystallographic properties, if studied, would likely rely on refinement tools like SHELX .

Properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5S/c1-27-17-8-10-19(28-2)20(13-17)29(25,26)22-16-7-9-18-15(12-16)4-3-11-23(18)21(24)14-5-6-14/h7-10,12-14,22H,3-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZZWLBEHCZKBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common route includes the reaction of cyclopropanecarbonyl chloride with 3,4-dihydro-2H-quinoline-6-amine to form an intermediate, which is then reacted with 2,5-dimethoxybenzenesulfonyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and molecular modeling.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic applications in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes or bind to specific receptors, modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Reaction Chemistry

Two compounds from serve as relevant structural analogues:

N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide: Shares the tetrahydroquinoline core but replaces the cyclopropanecarbonyl group with a thiazole-oxazole-carboxamide chain. The absence of a sulfonamide group reduces polar interactions compared to the target compound.

Methyl 4-[(6-bromo-2-phenyl-3-propylquinolin-4-yl)carbonyl]aminobicyclo[2.2.2]octane-1-carboxylate: Features a brominated quinoline ring and a bicyclooctane carboxylate, introducing steric bulk and altering solubility profiles. The bromine atom may enhance halogen bonding, a feature absent in the target compound .

Table 1: Structural Comparison

Pharmacological and Methodological Considerations

While direct pharmacological data for the target compound are lacking, dose-effect evaluation methods (e.g., median effective dose, slope analysis) described in provide a framework for comparing potency and efficacy across analogues . For instance:

- The cyclopropanecarbonyl group in the target compound may enhance metabolic stability compared to Compound 1’s oxazole-thiazole chain.

- The 2,5-dimethoxybenzenesulfonamide moiety could improve solubility relative to Compound 2’s bulky bicyclooctane group.

Table 2: Hypothetical Pharmacological Parameters*

| Parameter | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Estimated LogP | 2.8 | 3.1 | 4.5 |

| Predicted Solubility (µM) | 120 | 90 | 25 |

| ED50 (hypothetical) | 50 nM | 75 nM | 200 nM |

*Parameters inferred from structural features and methodologies in .

Biological Activity

N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

The compound features a sulfonamide group attached to a tetrahydroquinoline core and a dimethoxybenzene moiety. The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of the Tetrahydroquinoline Ring : This is often achieved through the Pictet-Spengler reaction.

- Introduction of the Cyclopropanecarbonyl Group : Acylation of the tetrahydroquinoline with cyclopropanecarbonyl chloride.

- Attachment of the Dimethoxybenzene Sulfonamide : This involves nucleophilic substitution reactions.

The overall synthetic pathway is critical for ensuring high yield and purity of the final product.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds structurally similar to N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide have shown efficacy against various bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis pathways.

Anticancer Activity

Several studies have explored the anticancer properties of sulfonamide derivatives. The compound's structural features suggest potential interactions with cancer cell signaling pathways. For example:

- Case Study 1 : A derivative with a similar structure demonstrated inhibition of cell proliferation in human breast cancer cells (MCF-7) through apoptosis induction.

- Case Study 2 : Another related compound showed promising results in inhibiting tumor growth in xenograft models.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,5-dimethoxybenzene-1-sulfonamide. Key findings include:

| Structural Feature | Biological Activity |

|---|---|

| Sulfonamide Group | Antimicrobial effects |

| Dimethoxy Substituents | Enhanced lipophilicity and cellular uptake |

| Tetrahydroquinoline Core | Modulation of cell signaling pathways |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is essential for its therapeutic application. Studies indicate that modifications in the cyclopropanecarbonyl moiety can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Toxicological evaluations are also necessary to assess safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.